molecular formula C6H11BrO2 B134931 6-Bromohexanoic acid CAS No. 4224-70-8

6-Bromohexanoic acid

Cat. No. B134931
CAS RN: 4224-70-8
M. Wt: 195.05 g/mol
InChI Key: NVRVNSHHLPQGCU-UHFFFAOYSA-N
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Description

6-Bromohexanoic acid is a brominated fatty acid that is structurally related to various compounds with significant biological and chemical properties. While the provided papers do not directly discuss 6-Bromohexanoic acid, they do provide insights into similar brominated compounds and their synthesis, properties, and applications. For instance, the identification of a new brominated fatty acid in marine organisms suggests the presence of such compounds in nature and their potential biological roles .

Synthesis Analysis

The synthesis of brominated compounds is a topic of interest in several of the provided papers. For example, the synthesis of 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt is described, highlighting the importance of brominated compounds in medicinal and non-medicinal applications . Similarly, the synthesis of 6-Bromo-2-hexanone through cyclization and bromination reactions using 1,3-propyl bromide and ethyl acetoacetate as raw materials is detailed, indicating the methods used to introduce bromine into organic molecules . The synthesis of 2-bromohexadecanoic acid also provides insight into the diastereoselective bromination of esters .

Molecular Structure Analysis

The molecular structure of brominated compounds can be characterized using various spectroscopic methods. For instance, the structure of 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt was characterized by NMR spectroscopy and high-resolution MS methods . These techniques are crucial for confirming the identity and purity of synthesized brominated compounds.

Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions due to the reactivity of the bromine atom. The papers discuss the reactivity of brominated fatty acids and their derivatives in different contexts. For example, the reactivity of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone with carboxylic acids to form fluorescent derivatives is explored for high-performance liquid chromatography applications . Additionally, the enzymatic hydrolysis of copolymers containing 6-hydroxyhexanoic acid units is investigated, demonstrating the degradability of such materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The copolymers of (R)-3-hydroxybutyric acid and 6-hydroxyhexanoic acid exhibit varying physical properties such as glass-transition temperature and melting temperature, depending on their composition . These properties are essential for understanding the material characteristics and potential applications of brominated compounds.

Scientific Research Applications

Chemical Synthesis and Material Science

6-Bromohexanoic acid is significantly utilized in chemical synthesis and material science. For example, it is involved in the synthesis of new yellow synergists for inkjet applications, enhancing the solubility and dispersion properties of pigments in water-based ink (Cho et al., 2019). Additionally, 6-bromohexanoic acid is used in the stereoselective synthesis of the C1-C13 fragment of 2,3-dihydrodorrigocin A, an important process in the field of organic chemistry (Le Brazidec et al., 2005).

Biomedical Research

In the realm of biomedical research, 6-bromohexanoic acid finds application in the study of mitochondrial autoantigens and autoimmune diseases. Research has shown that coupling 6-bromohexanoic acid to BSA can induce autoantibodies in rabbits, providing insights into autoimmune responses (Amano et al., 2004). Also, it is used in the modification of magnetic nanoparticles for DNA adsorption, a key step in nucleic acid separation and purification processes (Sahoo & Liu, 2015).

Surface Science and Nanotechnology

6-Bromohexanoic acid plays a role in the field of surface science and nanotechnology. It is used for the functionalization of metals and polymers, enabling the creation of surfaces with specific chemical properties (Hetemi et al., 2016). This acid is also instrumental in generating chemical gradients on surfaces for cell attachment studies, which is crucial for understanding cell-surface interactions (Clements et al., 2011).

Environmental and Microbial Studies

In environmental and microbial studies, 6-bromohexanoic acid is researched for its dehalogenation by bacteria, which is important for understanding biodegradation processes and environmental remediation (Omori & Alexander, 1978).

Safety And Hazards

6-Bromohexanoic acid is considered hazardous. It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-bromohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRVNSHHLPQGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063366
Record name 6-Bromohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromohexanoic acid

CAS RN

4224-70-8
Record name 6-Bromohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4224-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 6-bromo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 6-bromo-
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Record name 6-Bromohexanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromohexanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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